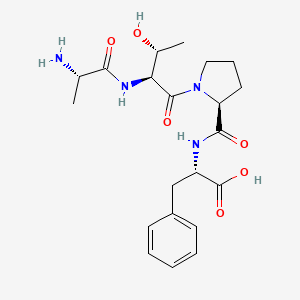

H-Ala-Thr-Pro-Phe-OH

Description

Contextualization within Peptide Science

Peptides are short chains of amino acids, typically containing between 2 and 50 residues. nih.gov They are fundamental to a vast array of physiological processes. nih.gov The bond that links the amino acids is a covalent chemical bond known as a peptide bond, formed through a dehydration or condensation reaction where a carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. wikipedia.orgtestbook.com This bond has a partial double-bond character, making it rigid and planar, which is a critical feature for stabilizing the structure of proteins and peptides. testbook.combyjus.com

The specific sequence of amino acids is the primary determinant of a peptide's structure and function. explorationpub.com H-Ala-Thr-Pro-Phe-OH is comprised of a combination of nonpolar and polar amino acids. Alanine (B10760859) and Phenylalanine are hydrophobic, Threonine is polar and uncharged, and Proline is unique for its cyclic side chain that imparts conformational rigidity. britannica.comwikipedia.org

Significance of Tetrapeptides in Research Paradigms

Tetrapeptides are a significant class of oligopeptides studied in scientific research due to their diverse biological activities. wikipedia.orgclinisciences.com Many tetrapeptides exhibit high affinity and specificity for various receptors, enabling them to modulate protein-protein interactions and cellular signaling pathways. wikipedia.org Their relatively small size makes them attractive models for studying protein structure and function, and they serve as scaffolds in drug design. wikipedia.orgclinisciences.com

Naturally occurring and synthetic tetrapeptides have demonstrated a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities. clinisciences.comafjbs.com For instance, Tuftsin (Thr-Lys-Pro-Arg) is an immune-modulating peptide, while others like Endomorphin-1 and Endomorphin-2 are highly specific opioid receptor agonists. wikipedia.org The versatility of tetrapeptides makes them valuable tools in biochemistry, pharmacology, and materials science. wikipedia.orgclinisciences.com They are also utilized in the cosmetics industry for their potential skin-rejuvenating properties. clinisciences.com

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. The composition of its amino acids—Alanine, Threonine, Proline, and Phenylalanine—provides a basis for hypothesizing its potential interactions and functions.

Synthesis and Structural Analysis: A primary research avenue would involve the chemical synthesis of this compound, likely through solid-phase peptide synthesis (SPPS). mdpi.comabyntek.com This common methodology allows for the stepwise addition of amino acids to a solid resin support. sterlingpharmasolutions.com Following synthesis, purification using techniques like high-performance liquid chromatography (HPLC) would be essential. sterlingpharmasolutions.com Structural characterization would then be carried out using methods such as mass spectrometry to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure in solution. mdpi.com

Investigation of Biological Activity: Based on its constituent amino acids, research could explore several potential biological activities.

Enzyme Inhibition: The presence of Proline, which often induces specific turns in a peptide's structure, combined with the bulky aromatic ring of Phenylalanine, suggests that this compound could be investigated as an inhibitor for certain proteases or other enzymes.

Receptor Binding: The combination of hydrophobic (Alanine, Phenylalanine) and polar (Threonine) residues could facilitate interactions with biological receptors. Studies could screen for binding affinity to various cell surface receptors, such as G-protein coupled receptors (GPCRs).

Antimicrobial and Antioxidant Properties: Many peptides with a mix of hydrophobic and polar residues are explored for their antimicrobial and antioxidant potential. afjbs.comnih.gov Research could involve assays to determine if this compound can disrupt microbial membranes or scavenge free radicals. afjbs.com

Compound Properties and Details

The properties of the tetrapeptide this compound are derived from the individual characteristics of its constituent amino acids.

Table 1: Constituent Amino Acids of this compound

| Amino Acid | Abbreviation | Type | Key Characteristics |

| Alanine | Ala (A) | Nonpolar, Aliphatic | Small, hydrophobic residue that contributes to the hydrophobic core of proteins. britannica.comproteinstructures.com |

| Threonine | Thr (T) | Polar, Uncharged | Contains a hydroxyl group, allowing it to form hydrogen bonds. britannica.comwikipedia.org |

| Proline | Pro (P) | Nonpolar | Unique cyclic structure that restricts the peptide backbone's flexibility, often inducing turns. britannica.comwikipedia.org |

| Phenylalanine | Phe (F) | Nonpolar, Aromatic | Contains a bulky, hydrophobic phenyl group that can participate in aromatic stacking interactions. britannica.com |

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C22H32N4O6 |

| Molecular Weight | 448.51 g/mol |

| Structure | Linear tetrapeptide |

| Solubility | Likely soluble in organic solvents and aqueous solutions with appropriate pH adjustment, influenced by its hydrophobic and polar residues. |

| Structural Features | The Proline residue is expected to introduce a significant kink or turn in the peptide backbone. The Phenylalanine at the C-terminus provides a bulky hydrophobic character. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

402594-16-5 |

|---|---|

Molecular Formula |

C21H30N4O6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H30N4O6/c1-12(22)18(27)24-17(13(2)26)20(29)25-10-6-9-16(25)19(28)23-15(21(30)31)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,15-17,26H,6,9-11,22H2,1-2H3,(H,23,28)(H,24,27)(H,30,31)/t12-,13+,15-,16-,17-/m0/s1 |

InChI Key |

GPMLSZBRLSIYGT-KUHBDSFDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)N)O |

Origin of Product |

United States |

Peptide Synthesis Methodologies for H Ala Thr Pro Phe Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. masterorganicchemistry.com Developed by R.B. Merrifield, this method involves building the peptide chain sequentially while one end is covalently attached to a solid, insoluble polymer resin. nih.govamericanpeptidesociety.org For H-Ala-Thr-Pro-Phe-OH, the synthesis would commence by anchoring the C-terminal amino acid, Phenylalanine, to the resin. Subsequent amino acids (Proline, Threonine, and Alanine) are then added in a stepwise fashion. Each cycle of amino acid addition involves two key steps: the removal (deprotection) of the temporary Nα-protecting group from the resin-bound peptide and the coupling of the next Nα-protected amino acid. peptide.compeptide.com The two dominant strategies employed in SPPS are the Fmoc/tBu and the Boc/Bzl approaches, which differ primarily in the chemistry of the Nα-protecting group used. americanpeptidesociety.org

Boc Strategy Considerations for this compound

The tert-Butyloxycarbonyl (Boc) strategy was the original method developed for SPPS. nih.gov It relies on a differential acid lability approach. The Nα-Boc group is removed with a moderate acid (like TFA), while the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a very strong acid, such as anhydrous Hydrogen Fluoride (HF), for cleavage. peptide.comamericanpeptidesociety.org

Key aspects for the Boc-based synthesis of this compound include:

Nα-Protection : The α-amino group is protected with the acid-labile Boc group.

Deprotection : The Boc group is cleaved after each coupling step using a solution of approximately 50% TFA in Dichloromethane (DCM). peptide.compeptide.com This is followed by a neutralization step using a base like N,N-Diisopropylethylamine (DIEA). peptide.com

Side-Chain Protection : The Threonine side chain is typically protected as a Benzyl (B1604629) (Bzl) ether. peptide.com

Final Cleavage : The final cleavage of the peptide from the resin and removal of the Thr(Bzl) group requires treatment with a highly corrosive and hazardous strong acid, most commonly HF. sigmaaldrich.comiris-biotech.de

While effective, the harsh final cleavage step of the Boc strategy is a significant drawback compared to the milder conditions of the Fmoc/tBu approach. iris-biotech.de

| Strategy Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection | 20% Piperidine in DMF | 50% TFA in DCM |

| Side-Chain Protection | Acid-labile (e.g., tBu) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF) |

| Orthogonality | Fully Orthogonal iris-biotech.de | Non-Orthogonal (Differential Acid Lability) peptide.com |

| Safety | Avoids use of HF | Requires special apparatus for hazardous HF sigmaaldrich.com |

Resin Selection and Functionalization for C-Terminal Carboxyl Peptides

The choice of solid support is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. nih.govbiotage.com For synthesizing this compound, which has a free C-terminal carboxyl group, specific resins are required.

For Fmoc/tBu Strategy :

Wang Resin : This is a widely used resin for producing peptide acids. The first amino acid (Fmoc-Phe-OH) is attached via an ester linkage that is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids like TFA. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA or even acetic acid). peptide.com This allows for the synthesis of fully protected peptide fragments if desired. Its steric bulk can also help suppress side reactions like diketopiperazine formation. nih.gov

For Boc/Bzl Strategy :

Merrifield Resin : The original resin used for SPPS, consisting of chloromethylated polystyrene. The first amino acid is attached via an ester bond. However, this linkage has some lability towards the repeated TFA treatments used for Boc deprotection, which can lead to premature chain loss. peptide.com

PAM (Phenylacetamidomethyl) Resin : Developed to be more stable to TFA than the Merrifield resin, PAM resin reduces the premature loss of peptide chains during synthesis. peptide.comunifesp.br Cleavage still requires strong acid (HF). unifesp.br

| Resin | Strategy | C-Terminal | Cleavage Condition | Key Features |

| Wang | Fmoc | Acid | High % TFA biotage.com | Common standard for peptide acids. |

| 2-Chlorotrityl | Fmoc | Acid | Dilute TFA / Acetic Acid peptide.com | Very acid-labile; allows for protected fragment synthesis. |

| Merrifield | Boc | Acid | HF | The original SPPS resin; susceptible to chain loss with TFA. peptide.com |

| PAM | Boc | Acid | HF | More stable to TFA than Merrifield resin, reducing chain loss. peptide.comunifesp.br |

Amino Acid Protecting Group Schemes for this compound Constituents (Ala, Thr, Pro, Phe)

Proper protection of reactive amino acid side chains is essential to prevent unwanted side reactions during peptide synthesis. nih.gov The Nα-amino group must also be temporarily protected. researchgate.net For the tetrapeptide this compound, the protection scheme is relatively straightforward as only Threonine has a reactive side chain.

| Amino Acid | Functionality | Fmoc/tBu Strategy Protection | Boc/Bzl Strategy Protection |

| Alanine (B10760859) (Ala) | Nα-Amine | Fmoc | Boc |

| Side Chain (Methyl) | None required | None required | |

| Threonine (Thr) | Nα-Amine | Fmoc | Boc |

| Side Chain (-OH) | tert-Butyl (tBu) iris-biotech.de | Benzyl (Bzl) peptide.com | |

| Proline (Pro) | Nα-Amine (secondary) | Fmoc | Boc |

| Side Chain (Pyrrolidine) | None required | None required | |

| Phenylalanine (Phe) | Nα-Amine | Fmoc | Boc |

| Side Chain (Benzyl) | None required | None required |

Coupling Reagent Selection and Reaction Conditions

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. bachem.compeptide.com These reagents convert the carboxylic acid into a more reactive species.

Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC). americanpeptidesociety.orgpeptide.com They activate the carboxyl group to form an O-acylisourea intermediate. These are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress racemization. bachem.comamericanpeptidesociety.org

Phosphonium (B103445) Salts : Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.com

Aminium/Uronium Salts : This is the most popular class of reagents, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU. peptide.com HATU and COMU are generally considered among the most efficient coupling reagents, especially for difficult couplings.

Coupling reactions are typically carried out in polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) at room temperature. bachem.com The presence of a tertiary base like DIEA is required for phosphonium and aminium salt-mediated couplings. bachem.com

| Coupling Reagent | Class | Key Characteristics |

| DIC/HOBt | Carbodiimide | Cost-effective and efficient; HOBt additive reduces racemization. bachem.comamericanpeptidesociety.org |

| PyBOP | Phosphonium Salt | Generates OBt active esters; cleaner reactions than uronium reagents. |

| HBTU | Aminium/Uronium Salt | Very popular and efficient; forms OBt active esters. peptide.com |

| HATU | Aminium/Uronium Salt | Highly efficient; forms more reactive OAt esters, good for difficult couplings. |

| COMU | Aminium/Uronium Salt | Based on OxymaPure leaving group; highly reactive and efficient. |

On-Resin Cleavage and Deprotection Protocols

The final step of SPPS is the cleavage of the peptide from the resin support, which is typically accompanied by the removal of any side-chain protecting groups. thermofisher.com

Fmoc/tBu Strategy : The standard procedure involves treating the peptidyl-resin with a cleavage cocktail containing a high concentration of TFA (typically 95%). sigmaaldrich.com The cocktail also includes "scavengers" to trap the reactive cationic species generated during the deprotection process (e.g., the tert-butyl cation from the Thr(tBu) group). peptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. thermofisher.compeptide.com A typical cocktail might be TFA/TIS/water (95:2.5:2.5). The reaction is usually run for 2-3 hours at room temperature. thermofisher.comsigmaaldrich.com The crude peptide is then precipitated from the cleavage mixture by adding cold ether. peptide.com

Boc/Bzl Strategy : This strategy requires a much harsher final step using anhydrous HF, often at 0 °C for about an hour. sigmaaldrich.com Thioanisole is commonly used as a scavenger to protect against side reactions. Due to the extreme toxicity and corrosiveness of HF, this procedure must be performed in a specialized, HF-resistant apparatus. sigmaaldrich.comiris-biotech.de

| Parameter | Fmoc/tBu Cleavage | Boc/Bzl Cleavage |

| Primary Reagent | Trifluoroacetic Acid (TFA) sigmaaldrich.com | Anhydrous Hydrogen Fluoride (HF) sigmaaldrich.com |

| Concentration | ~95% TFA in a cocktail | 100% HF |

| Common Scavengers | Triisopropylsilane (TIS), Water, Phenol peptide.com | Thioanisole, Anisole |

| Conditions | 2-3 hours at Room Temperature thermofisher.com | ~1 hour at 0 °C |

| Safety | Requires well-vented fume hood | Requires specialized HF apparatus due to high toxicity sigmaaldrich.com |

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach where coupling and deprotection reactions are carried out in a homogeneous solution. chempep.comekb.eg A key advantage of this method is the ability to purify and characterize intermediates at each stage, which can ensure high purity in the final product. chempep.com This technique is particularly well-suited for large-scale synthesis of peptides. chempep.com

Fragment Condensation Strategies for this compound

The choice of fragmentation site is critical to minimize the risk of racemization. Coupling is generally preferred at a C-terminal Glycine or Proline residue, as these amino acids are not susceptible to racemization via the common azlactone mechanism. Therefore, a [2+2] fragmentation strategy involving the coupling of H-Ala-Thr-OH with H-Pro-Phe-OH would be a logical approach, with the bond being formed at the Proline residue.

Possible Fragmentation Strategies for this compound:

| Strategy | N-Terminal Fragment | C-Terminal Fragment | Coupling Point | Racemization Risk |

| [2+2] | Boc-Ala-Thr-OH | H-Pro-Phe-OMe | Thr-Pro | Low, due to C-terminal Proline in the activated fragment. |

| [3+1] | Boc-Ala-Thr-Pro-OH | H-Phe-OMe | Pro-Phe | High, if Pro-OH is activated. |

| [1+3] | Boc-Ala-OH | H-Thr-Pro-Phe-OMe | Ala-Thr | High, activation of Ala-OH. |

This table is interactive. You can sort and filter the data.

The fragments themselves are synthesized using stepwise methods and then purified. The final condensation of the fragments is performed in solution using coupling reagents designed to facilitate the formation of the peptide bond while minimizing side reactions. nih.gov

Sequential Coupling in Solution

Sequential coupling, or stepwise elongation, involves the addition of one amino acid at a time to the growing peptide chain, starting from the C-terminus. chempep.com For this compound, the synthesis would commence with a C-terminally protected Phenylalanine, typically as a methyl or benzyl ester (e.g., H-Phe-OMe).

The general cycle for each amino acid addition consists of two main steps:

Coupling: The Nα-protected amino acid (e.g., Boc-Pro-OH) is activated using a coupling reagent and reacted with the free amino group of the C-terminal residue (H-Phe-OMe) to form a peptide bond.

Deprotection: The Nα-protecting group (e.g., Boc) is removed from the newly formed dipeptide (Boc-Pro-Phe-OMe) to expose a new N-terminal amine, allowing the next coupling cycle to begin.

This cycle is repeated until the full peptide chain is assembled. Each intermediate dipeptide, tripeptide, and so on, is isolated and purified before proceeding to the next step, which ensures the high purity of the final product. chempep.com

Stepwise Synthesis Cycle for this compound:

Start: H-Phe-OMe

Couple with Boc-Pro-OH: Forms Boc-Pro-Phe-OMe.

Deprotect: Forms H-Pro-Phe-OMe.

Couple with Boc-Thr(tBu)-OH: Forms Boc-Thr(tBu)-Pro-Phe-OMe.

Deprotect: Forms H-Thr(tBu)-Pro-Phe-OMe.

Couple with Boc-Ala-OH: Forms Boc-Ala-Thr(tBu)-Pro-Phe-OMe.

Final Deprotection: Removal of all protecting groups (Boc, tBu, and OMe) yields the final peptide, this compound.

Emerging and Advanced Synthetic Methods

While traditional solution- and solid-phase methods are well-established, newer strategies are continually being developed to address challenges such as poor solubility and aggregation.

Convergent Peptide Synthesis Applied to this compound

Convergent synthesis is a sophisticated strategy that combines the advantages of both stepwise synthesis and fragment condensation. rsc.orgmdpi.com In this approach, several protected peptide fragments are synthesized in parallel and then combined in a "convergent" manner to form the final peptide. rsc.org

For this compound, a convergent approach would involve the parallel synthesis of two dipeptide fragments:

Fragment 1: Boc-Ala-Thr-OH

Fragment 2: H-Pro-Phe-OMe

These fragments are prepared independently using stepwise solution-phase or even solid-phase methods. chempep.com Once synthesized and purified, they are coupled together in solution. This method can significantly shorten the total synthesis time compared to a linear stepwise approach where the entire chain is built sequentially. rsc.org The final deprotection of the resulting protected tetrapeptide yields this compound.

Chemoenzymatic Synthesis Considerations for this compound

Chemoenzymatic peptide synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. mdpi.com This method offers several advantages, including high stereoselectivity under mild reaction conditions, which virtually eliminates the problem of racemization. mdpi.com The reactions are often performed in aqueous or mixed aqueous/organic media, aligning with green chemistry principles. nih.gov

For the synthesis of this compound, specific proteases would be required to catalyze the formation of the Ala-Thr, Thr-Pro, and Pro-Phe bonds. For example, thermolysin can be used to synthesize dipeptides from protected amino acids. mdpi.com However, a key challenge is the substrate specificity of enzymes. Finding a single enzyme that can form all the necessary bonds in the desired sequence is unlikely. Therefore, a chemoenzymatic approach would likely involve a combination of enzymatic and chemical steps. For instance, enzymes could be used to create dipeptide fragments, which are then coupled using traditional chemical methods.

Control of Racemization During Synthesis

A major challenge in chemical peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the amino acids during the coupling step. highfine.comnih.gov Racemization is particularly problematic during the activation of the carboxyl group, which can lead to the formation of an oxazolone (B7731731) (azlactone) intermediate. peptide.comnih.gov The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to epimerization. nih.gov

In the sequence this compound, Phenylalanine (Phe) and Alanine (Ala) are susceptible to racemization when their carboxyl groups are activated for coupling. Threonine can also undergo racemization, although side reactions like N-O shifts are also a concern. peptide.com Proline, being a secondary amine, does not typically form an azlactone and is therefore resistant to racemization.

Several strategies are employed to suppress racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often used in conjunction with additives. bachem.com Additives such as 1-Hydroxybenzotriazole (HOBt), 6-Cl-HOBt, and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can react with the activated amino acid to form active esters that are less prone to racemization than other activated intermediates. highfine.compeptide.comnih.gov

Choice of Base: The base used during coupling can significantly influence the degree of racemization. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), as they are less likely to abstract the α-proton. highfine.com

Low Temperature: Performing the coupling reactions at low temperatures (e.g., 0 °C) can reduce the rate of both the coupling reaction and the competing racemization process.

Common Reagents and Conditions to Minimize Racemization:

| Reagent/Condition | Type | Function in Suppressing Racemization |

| DIC/Oxyma | Coupling Reagent/Additive | Forms an active ester intermediate that is less prone to azlactone formation. nih.gov |

| HOBt | Additive | Reacts with the activated species to form an HOBt-ester, minimizing racemization. peptide.com |

| N-Methylmorpholine (NMM) | Base | A weaker, sterically hindered base that reduces the rate of α-proton abstraction. highfine.com |

| Low Temperature (0°C) | Reaction Condition | Slows the rate of the racemization side reaction. nih.gov |

This table is interactive. You can sort and filter the data.

By carefully selecting coupling reagents, additives, bases, and reaction conditions, the synthesis of this compound can be achieved with high stereochemical purity.

Table of Mentioned Compounds

| Abbreviation | Full Name |

| Boc | tert-Butyloxycarbonyl |

| Cbz | Benzyloxycarbonyl |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| HOBt | 1-Hydroxybenzotriazole |

| NMM | N-Methylmorpholine |

| OMe | Methyl ester |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| tBu | tert-Butyl |

| TEA | Triethylamine |

| TFA | Trifluoroacetic acid |

| This compound | Alanyl-threonyl-prolyl-phenylalanine |

Minimization Strategies for Chiral Amino Acid Residues (Ala, Thr, Phe)

The primary mechanism for racemization during peptide synthesis involves the formation of an oxazolone intermediate when the C-terminal amino acid of a peptide is activated for coupling. uni-kiel.de The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical configuration. nih.gov Several strategies are employed to suppress this side reaction, focusing on the appropriate selection of protecting groups, reaction conditions, and additives.

Protecting Group Strategy: The protection of the α-amino group of the amino acid being activated is fundamental to preventing racemization. researchgate.netnih.gov Urethane-based protecting groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc), are widely used because they effectively suppress the formation of the problematic oxazolone intermediate. nih.govnih.gov These groups reduce the tendency for α-proton abstraction, thereby preserving the chiral integrity of the amino acid residue during the coupling step. nih.gov For the synthesis of this compound, each amino acid (Ala, Thr, and Phe) would be introduced with an Nα-Fmoc or Boc group, which is cleaved only after the peptide bond has been securely formed. peptide.com

Furthermore, the side chains of reactive amino acids must be protected to prevent unwanted side reactions. nih.gov For Threonine, its hydroxyl group is typically protected, often with a tert-butyl (tBu) group, which is stable under the conditions of Fmoc removal (a weak base like piperidine) but is easily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the solid support resin. peptide.com

Control of Reaction Conditions: Reaction conditions play a significant role in minimizing racemization.

Temperature: Lowering the reaction temperature can reduce the rate of racemization. bachem.com

Base: The choice and concentration of the base used during the coupling reaction are critical. Tertiary bases with significant steric hindrance are preferred as they are less likely to abstract the α-proton. nih.gov The use of weaker bases or controlling the stoichiometry of the base can also limit epimerization. nih.gov

Solvent: The polarity of the solvent can influence the rate of racemization. Solvents that can stabilize the transition states leading to racemization should be used with caution.

Use of Racemization Suppressing Additives: The addition of certain reagents to the coupling reaction mixture can significantly inhibit racemization. These additives work by reacting with the activated amino acid to form an active ester that is less prone to oxazolone formation. uni-kiel.de Commonly used additives include 1-hydroxybenzotriazole (HOBt) and its derivatives like 6-Cl-HOBt, and 1-hydroxy-7-azabenzotriazole (HOAt). bachem.compeptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) is a newer, non-explosive alternative that also demonstrates high coupling efficiency and low racemization. bachem.com

Impact of Coupling Reagents on Stereochemical Integrity

The choice of coupling reagent, the compound used to activate the carboxylic acid group of an incoming amino acid, is arguably the most critical factor in controlling stereochemical integrity. researchgate.net These reagents differ in their activation mechanism, reaction rate, and propensity to cause racemization.

Carbodiimides: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. uni-kiel.de When used alone, they can lead to significant racemization. However, their performance is dramatically improved when used in conjunction with racemization-suppressing additives like HOBt or HOAt. nih.govpeptide.com The combination of DIC/Oxyma is particularly noted for its effectiveness in suppressing racemization, even for sensitive amino acids. nih.gov

Onium Salts: Onium salts, including aminium/uronium and phosphonium salts, are highly efficient coupling reagents that generally lead to lower levels of racemization compared to carbodiimides used alone. uni-kiel.deresearchgate.net

Aminium/Uronium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are based on HOBt and HOAt, respectively. bachem.com HATU is particularly effective due to the incorporation of HOAt, which accelerates coupling and suppresses racemization. bachem.com

Phosphonium Reagents: BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for providing excellent coupling with minimal racemization. bachem.com They are particularly useful for coupling sterically hindered amino acids. uni-kiel.de

The table below summarizes the relative effectiveness of various coupling reagent and additive combinations in preserving stereochemical integrity.

| Coupling Reagent | Additive | Relative Racemization Risk | Coupling Efficiency | Notes |

| DCC/DIC | None | High | Good | Not recommended without an additive due to high racemization and side reactions. |

| DCC/DIC | HOBt | Low | High | A standard, cost-effective method for minimizing racemization. peptide.com |

| DCC/DIC | HOAt | Very Low | Very High | HOAt is more effective than HOBt at suppressing racemization. bachem.compeptide.com |

| DCC/DIC | Oxyma Pure® | Very Low | Very High | A safe and highly effective alternative to HOBt/HOAt. nih.govbachem.com |

| HBTU/TBTU | None (contains HOBt moiety) | Low | Very High | Widely used for standard solid-phase peptide synthesis. bachem.com |

| HATU | None (contains HOAt moiety) | Very Low | Excellent | Highly recommended for difficult couplings and minimizing racemization. bachem.com |

| BOP/PyBOP | None | Very Low | Excellent | Effective for sterically hindered couplings and fragment condensation. bachem.com |

| Ynamides | None | Extremely Low | Good | A newer class of reagents noted for their remarkable ability to suppress racemization. chemrxiv.orgnih.gov |

In the synthesis of this compound, the coupling of Phenylalanine to the Proline residue would be a critical step where racemization could occur. Employing a combination like DIC/Oxyma or a phosphonium reagent like PyBOP would be a robust strategy to ensure the stereochemical purity of the Phenylalanine residue. nih.govbachem.com

Conformational Analysis and Structural Elucidation of H Ala Thr Pro Phe Oh

Solution-State Conformational Studies

The conformation of a peptide in solution is not static but exists as a dynamic ensemble of interconverting structures. Various spectroscopic and computational techniques are employed to characterize this ensemble.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the backbone and side-chain conformations can be obtained.

For a tetrapeptide like H-Ala-Thr-Pro-Phe-OH, 2D NMR techniques such as COSY, TOCSY, and NOESY are instrumental. rsc.org These experiments allow for the complete assignment of proton and carbon signals for each amino acid residue. rsc.org The analysis of NOEs, which arise from through-space interactions between protons that are close in proximity, provides crucial distance restraints for structure calculation. For instance, an NOE between the amide proton of one residue and a proton on a preceding residue can define the peptide backbone geometry.

The presence of proline introduces a unique feature: the cis-trans isomerization of the X-Pro peptide bond (in this case, the Thr-Pro bond). nih.govlibretexts.org Unlike other peptide bonds, which strongly favor the trans conformation, the energy difference between the cis and trans isomers of a peptidyl-prolyl bond is small, allowing for a significant population of the cis conformation. nih.govfrontiersin.org NMR spectroscopy can be used to identify and quantify the populations of these two isomers, as they give rise to distinct sets of signals in the NMR spectra. rsc.org The ratio of cis to trans isomers can be calculated by integrating the unique proton signals for each conformation. rsc.org

The following table summarizes typical NMR data that would be analyzed for this compound.

| NMR Parameter | Information Gained |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment of each nucleus, which is sensitive to conformation. researchgate.net |

| ³J-Coupling Constants | Used to determine dihedral angles (φ, ψ, χ) which define the backbone and side-chain conformations. |

| Nuclear Overhauser Effects (NOEs) | Provides inter-proton distance restraints, crucial for determining the 3D structure and identifying folded structures like β-turns. frontiersin.org |

| Temperature Coefficients | Helps to identify intramolecular hydrogen bonds, which are key elements of stable secondary structures. rsc.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

For a short peptide like this compound, the CD spectrum would likely indicate a propensity for turn-like structures or a largely disordered conformation. Proline is a well-known β-turn inducer, particularly when it is in the i+1 position of a turn. rsc.orgwikipedia.org In this peptide, proline is at the third position. The presence of a β-turn would be characterized by a specific pattern in the CD spectrum. researchgate.net For instance, a type II β-turn often shows a negative band around 205 nm and a weak positive band around 225-230 nm. researchgate.net The CD spectrum of poly-L-proline type II (PPII) helix, a common conformation for proline-rich sequences, shows a strong negative band near 204 nm and a weak positive band around 228 nm. frontiersin.orgresearchgate.net

The pH of the solution can influence the conformation and, consequently, the CD spectrum. researchgate.net For example, changes in the ionization state of the N-terminal amino group and the C-terminal carboxyl group can affect electrostatic interactions and hydrogen bonding patterns, potentially leading to a shift in the conformational equilibrium. researchgate.net

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a peptide.

For this compound, MD simulations would be initiated from a starting structure, and the trajectory of each atom would be calculated over a period of nanoseconds to microseconds. nih.govscispace.com These simulations, often performed in a simulated aqueous environment, can reveal the different conformations the peptide can adopt and the transitions between them. researchgate.netpsu.edu

MD simulations are particularly useful for:

Sampling Conformational Space: Exploring a wide range of possible conformations that may be difficult to observe experimentally. pnas.org

Characterizing Conformational Equilibria: Determining the relative populations of different conformational states, such as the cis and trans isomers of the Thr-Pro peptide bond. researchgate.net

Identifying Intramolecular Interactions: Visualizing and quantifying hydrogen bonds and other non-covalent interactions that stabilize specific conformations. researchgate.net

Refining Experimental Structures: Using experimental data from NMR as restraints in the simulation to generate a more accurate and dynamic structural model. frontiersin.org

Influence of Amino Acid Sequence on this compound Conformation

The specific sequence of amino acids is the primary determinant of a peptide's three-dimensional structure. Each residue in this compound plays a distinct role in shaping its conformational preferences.

Role of Alanine (B10760859) and Threonine in Chain Flexibility

Alanine (Ala) , with its small methyl side chain, is a conformationally flexible residue. bachem.com It does not impose significant steric hindrance, allowing the peptide backbone to adopt a wide range of φ and ψ dihedral angles. libretexts.org This flexibility can contribute to a more disordered state or allow the peptide to adopt specific folded conformations directed by other residues. In many peptides, alanine is considered a "helix-favoring" residue, although in a short peptide like this, its primary role is likely to provide conformational freedom. pitt.edu

Threonine (Thr) has a larger side chain containing a hydroxyl group and a β-branched methyl group. bachem.com The branching at the β-carbon restricts the range of allowed φ and ψ angles more than alanine. libretexts.org The hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that stabilize specific conformations, such as turns. acs.orgethz.ch However, the flexibility of the peptide chain can also be influenced by the surrounding amino acids. encyclopedia.pub

Proline's Unique Impact on Peptide Backbone Conformation and Turns

Proline (Pro) has the most profound impact on the conformation of this tetrapeptide. Its side chain is cyclized back onto the backbone nitrogen, forming a five-membered pyrrolidine (B122466) ring. nih.govwikipedia.org This unique structure has several key consequences:

Restricted φ Angle: The cyclic nature of proline locks the backbone dihedral angle φ to a narrow range, typically around -60° to -75°. wikipedia.orgcaltech.edu This significantly reduces the conformational freedom of the peptide chain at this position.

Disruption of Secondary Structures: Proline is known as a "helix breaker" because its restricted φ angle is incompatible with the geometry of an α-helix, and its amide nitrogen cannot act as a hydrogen bond donor. wikipedia.org

Promotion of Turns: The rigid kink introduced by proline often induces the formation of β-turns, which are compact, folded structures that reverse the direction of the peptide chain. wikipedia.orgnih.gov Proline is frequently found in the second position (i+1) of a β-turn. rsc.org

Cis-Trans Isomerization: As mentioned earlier, the Thr-Pro peptide bond can exist in both cis and trans conformations, leading to two distinct backbone structures. nih.govfrontiersin.org The cis conformation introduces a sharp kink in the peptide chain. frontiersin.org

The following table summarizes the key structural features of the amino acids in this compound.

| Amino Acid | Key Structural Feature | Impact on Conformation |

| Alanine (Ala) | Small, non-polar methyl side chain. bachem.com | High conformational flexibility. pnas.org |

| Threonine (Thr) | β-branched side chain with a hydroxyl group. bachem.com | Restricted flexibility; potential for hydrogen bonding. libretexts.orgacs.org |

| Proline (Pro) | Cyclic side chain forming a pyrrolidine ring. wikipedia.org | Severely restricted φ angle; promotes turns; allows cis-trans isomerization. nih.govwikipedia.orgcaltech.edu |

| Phenylalanine (Phe) | Large, aromatic side chain. bachem.com | Can engage in hydrophobic and aromatic interactions that stabilize folded structures. |

Phenylalanine's Contribution to Aromatic Interactions and Rigidity

Aromatic-aromatic interactions, where the phenyl ring of Phenylalanine interacts with other aromatic residues, are a key stabilizing force in many peptides and proteins. ucsf.edu While this compound contains only one aromatic residue, the potential for intermolecular aromatic interactions in concentrated solutions or aggregated states should not be overlooked. Theoretical calculations have highlighted the importance of π-π stacking interactions in the self-assembly of phenylalanine-containing peptides. mdpi.com These interactions can promote the formation of specific secondary structures, such as antiparallel β-sheets. mdpi.com

Furthermore, the interaction between an aromatic side chain and a proline residue is a well-documented phenomenon that can significantly influence peptide conformation. nih.govresearchgate.net These aromatic-proline interactions, which can be a combination of hydrophobic effects and CH/π interactions, are known to stabilize specific conformations, particularly those involving a cis-amide bond between the aromatic residue and proline. researchgate.netnih.gov In the context of this compound, an interaction between the Phenylalanine side chain and the Proline ring could restrict the conformational freedom of the peptide backbone, thereby contributing to its rigidity. Studies on model peptides have shown that while Phenylalanine has a lower propensity to induce cis-proline bonds compared to Tryptophan or Tyrosine, the interaction is still significant. nih.govresearchgate.net

The distance between the centroids of interacting aromatic rings and the closest approach of ring carbon atoms are key parameters in characterizing these interactions. In various helical peptides, these distances have been observed to range from 5.11 to 6.86 Å for centroid-centroid distances and 3.27 to 4.59 Å for the closest carbon-carbon contact. acs.org These interactions can manifest as T-shaped, parallel-displaced, or inclined arrangements of the aromatic rings. acs.org

Intramolecular Interactions

The three-dimensional structure of this compound is further defined by a network of intramolecular interactions, including hydrogen bonds and hydrophobic forces.

Intramolecular hydrogen bonds are fundamental to the stabilization of secondary structures in peptides. researchgate.netnih.gov In this compound, several potential hydrogen bond donors and acceptors exist. The backbone amide protons, the hydroxyl group of Threonine, and the terminal carboxyl and amino groups can all participate in hydrogen bonding. The formation of these bonds can lead to compact, folded conformations. mdpi.com

The presence of a hydrogen bond can be detected and characterized using techniques like NMR spectroscopy, where cross-peaks between interacting protons can be observed. mdpi.com The formation of stable five- to eight-membered rings through intramolecular hydrogen bonding is a common motif in drug-like molecules and can significantly impact their properties. nih.gov In peptides, hydrogen bonds are crucial for the formation of turn structures and helical segments. acs.org For instance, a hydrogen bond between the carbonyl group of Alanine and the amide proton of Phenylalanine would be a key feature of a helical turn. msu.edu

Hydrophobic interactions are a major driving force in peptide and protein folding, leading to the burial of nonpolar side chains away from the aqueous solvent. njit.edunih.gov In this compound, the methyl group of Alanine and the phenyl group of Phenylalanine are the primary contributors to hydrophobic interactions.

The association of these hydrophobic side chains can lead to a more compact structure. The strength of hydrophobic interactions is influenced by the nature of the amino acid, with Phenylalanine being significantly more hydrophobic than Alanine. nih.gov Studies on peptide interactions with lipid bilayers have shown that the favorable free energy of transfer, a measure of hydrophobicity, increases in the order of Gly < Ala < Leu < Phe < Trp. nih.gov Molecular dynamics simulations have also shown that the interaction between Alanine and Phenylalanine side chains is substantially altered in confined environments compared to bulk water. pnas.org In certain conditions, these hydrophobic side chains are driven into close contact. pnas.org The hydrophobic contributions of phenylalanine have been shown to be a primary mode of interaction in certain peptide binding processes. rsc.org

Conformational Preferences and Secondary Structure Motifs

The sequence of this compound, particularly the presence of Proline, suggests a predisposition for specific secondary structure motifs, most notably turn formations.

Proline is a well-known "turn-inducer" in peptides due to its unique cyclic structure, which restricts the peptide backbone's conformational freedom. russelllab.orgnih.gov The presence of Proline at the third position in this compound strongly suggests the potential for a β-turn, a common non-repetitive motif in proteins where the polypeptide chain reverses its direction. pnas.org β-turns typically involve four amino acid residues and are often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. nih.gov

There are several types of β-turns, with type I and type II being the most common. nih.gov Proline is frequently found in the i+1 position of type I and type II' turns. nih.gov The sequence Pro-Gly or Pro-Pro is known to induce β-turn and β-strand structures. researchgate.net In the context of this compound, the Thr-Pro sequence would occupy the i+1 and i+2 positions of a potential β-turn. Proline-aromatic sequences have been specifically associated with the formation of type I and type VI β-turns. chemrxiv.org The interaction between the aromatic ring of Phenylalanine and the Proline ring can further stabilize such turn conformations. chemrxiv.org

| Turn Type | Typical Residues at i+1, i+2 | Potential in this compound |

| Type I β-turn | Proline often at i+1 | The Thr-Pro sequence could potentially form a type I turn, although Proline is at i+2. |

| Type II β-turn | Glycine often at i+2 | Less likely due to the absence of Glycine. |

| Type VI β-turn | Proline at i+2 with a cis-amide bond | A plausible conformation, stabilized by the Phe-Pro interaction. nih.govnih.gov |

While the Proline residue strongly favors a turn, the possibility of other secondary structures, such as extended conformations or short helical segments, cannot be entirely ruled out, especially under specific solvent conditions or upon interaction with other molecules.

Hydrophobic interactions can, under certain circumstances, favor the formation of β-sheets, which are composed of extended peptide strands. njit.edu However, the short length of the tetrapeptide makes the formation of a stable, independent β-sheet unlikely.

The formation of an α-helix is generally disfavored by the presence of Proline, which is often considered a "helix breaker" because its cyclic structure disrupts the regular hydrogen-bonding pattern of the helix. pitt.edu However, short helical turns, such as a 310-helix, are still possible. A 310-helix involves a hydrogen bond between the carbonyl of residue i and the amide of residue i+3. In this compound, this would involve a hydrogen bond between the Alanine carbonyl and the Phenylalanine amide. While the Proline at position 3 would introduce a kink, a short helical segment involving the first three residues is conceivable. The intrinsic conformational propensities of the individual amino acids, as determined by computational studies, show that Alanine has a significant preference for the α-helical region of the Ramachandran plot. pnas.org

Enzymatic Stability and Biotransformation of H Ala Thr Pro Phe Oh

Susceptibility to Proteolytic Enzymes

Proteolytic enzymes, or proteases, are broadly classified into exopeptidases and endopeptidases, both of which can potentially cleave H-Ala-Thr-Pro-Phe-OH. taylorandfrancis.com

Exopeptidases cleave peptide bonds from the ends of a peptide chain. taylorandfrancis.comwikipedia.orgresearchgate.net

Aminopeptidases: These enzymes hydrolyze peptide bonds from the N-terminus. wikipedia.orguni-leipzig.de The N-terminal alanine (B10760859) of this compound makes it a potential substrate for aminopeptidases, which can cleave off the alanine residue. wikipedia.org

Carboxypeptidases: These enzymes act on the C-terminal end of peptides. wikipedia.org Carboxypeptidase A, for instance, preferentially cleaves C-terminal amino acids with aromatic or large aliphatic side chains, such as phenylalanine. wikipedia.orgwikipedia.org Therefore, the C-terminal phenylalanine of this compound is a likely target for carboxypeptidase A, leading to its removal. wikipedia.orgvirginia.edu

Endopeptidases cleave peptide bonds within the peptide chain. taylorandfrancis.com Chymotrypsin, a serine endopeptidase, is a key example. It preferentially hydrolyzes peptide bonds on the C-terminal side of large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.orgworthington-biochem.comlibretexts.orglabinsights.nlsigmaaldrich.com The presence of phenylalanine in the this compound sequence makes the Pro-Phe peptide bond a primary target for chymotrypsin-like enzymes. wikipedia.orgworthington-biochem.com

Dipeptidyl Peptidase IV (DPPIV), also known as CD26, is a serine exopeptidase with a distinct specificity. nih.govsigmaaldrich.comresearchgate.net It cleaves dipeptides from the N-terminus of polypeptides, with a strong preference for proline or alanine at the penultimate (P1) position. nih.govsigmaaldrich.comresearchgate.netcambridge.orgsigmaaldrich.comnih.gov

Cleavage at Thr-Pro: The Ala-Thr bond is a potential cleavage site for DPPIV. While proline is the most favored amino acid at the P1 position, alanine is also well-recognized. sigmaaldrich.comcambridge.orgbiorxiv.org Therefore, DPPIV can hydrolyze the Ala-Thr bond, releasing the dipeptide Ala-Thr.

Cleavage at Ala-Thr: The sequence contains an N-terminal Ala-Thr. While DPPIV preferentially cleaves X-Pro or X-Ala, the presence of Threonine at the second position makes it a less ideal but still potential substrate. The efficiency of cleavage would likely be lower compared to a substrate with Proline or Alanine at the P1 position. nih.gov

Identification of Enzymatic Cleavage Sites

Based on the specificities of the enzymes discussed, the potential enzymatic cleavage sites in this compound are summarized below.

| Enzyme Class | Specific Enzyme Example | Potential Cleavage Site (Bond) | Products |

| Aminopeptidase (B13392206) | General Aminopeptidases | H-Ala -Thr-Pro-Phe-OH | Alanine + Thr-Pro-Phe-OH |

| Carboxypeptidase | Carboxypeptidase A | H-Ala-Thr-Pro-Phe-OH | H-Ala-Thr-Pro + Phenylalanine |

| Endopeptidase | Chymotrypsin | H-Ala-Thr-Pro-Phe -OH | H-Ala-Thr-Pro + Phenylalanine |

| Dipeptidyl Peptidase IV (DPPIV) | DPPIV | H-Ala-Thr -Pro-Phe-OH | Ala-Thr + Pro-Phe-OH |

Strategies for Enhancing Enzymatic Stability in Research Constructs

The inherent susceptibility of peptides to enzymatic degradation can limit their utility in research. nih.govijpsjournal.com Several strategies can be employed to enhance the stability of peptides like this compound. researchgate.netalliedacademies.org

Modifying the N- and C-termini of a peptide is a common and effective strategy to increase its resistance to exopeptidases. researchgate.netlifetein.com

C-Terminal Amidation: Replacing the C-terminal carboxyl group with an amide group can protect the peptide from degradation by carboxypeptidases. lifetein.com This modification also neutralizes the negative charge at the C-terminus, which can enhance the peptide's biological activity and stability. lifetein.com

Incorporation of D-amino Acids or Non-Natural Amino Acids (hypothetical, for research analogs)

The inherent susceptibility of linear peptides to rapid degradation by proteases is a significant hurdle in their development for various applications. A primary strategy to overcome this limitation involves the substitution of naturally occurring L-amino acids with their non-natural stereoisomers, D-amino acids, or other synthetic amino acids. explorationpub.comunimi.it This approach is founded on the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. mdpi.com The introduction of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing hydrolysis and significantly increasing the peptide's half-life in biological systems. explorationpub.com

For the tetrapeptide this compound, several hypothetical analogs could be synthesized for research purposes to enhance enzymatic stability. The peptide contains several potential cleavage sites. The bond C-terminal to Phenylalanine could be susceptible to carboxypeptidases, while the N-terminal Alanine could be targeted by aminopeptidases. Furthermore, the internal Pro-Phe bond is a potential target for endopeptidases like Prolyl Oligopeptidase (POP). researchgate.netnih.gov

Substituting one or more of the L-amino acids in the this compound sequence with their D-enantiomers would be expected to confer significant resistance to proteolysis. For instance, replacing L-Ala with D-Ala would protect the N-terminus from many aminopeptidases. Similarly, a D-Phe substitution at the C-terminus would inhibit carboxypeptidase activity. Introducing a D-Pro could disrupt the recognition by prolyl endopeptidases. oup.com A research study on an antimicrobial peptide demonstrated that D-amino acid substitutions at the N- and/or C-termini greatly improved stability in serum while maintaining activity. frontiersin.org Computational studies have also been employed to study the relative stability of peptides substituted with D-amino acids. nih.gov

Beyond simple stereoisomeric substitution, the incorporation of other non-natural amino acids offers a broader toolkit for stability enhancement. nih.gov For example, N-methylation of a peptide bond can protect it from cleavage. unimi.it Replacing L-Pro with β-Proline in analogues of endomorphin-1 resulted in peptides that were significantly more resistant to enzymatic hydrolysis. acs.org Other non-natural amino acids, such as amino isobutyric acid (Aib) or those with modified side chains (e.g., homophenylalanine), can be introduced to alter the peptide's conformation or hydrophobicity, which can disrupt enzyme-substrate interactions and increase stability. frontiersin.orgroyalsocietypublishing.org Research has shown that replacing a key residue with a non-natural hydrophobic amino acid can induce resistance to degradation by enzymes like pepsin. royalsocietypublishing.org

The following table presents hypothetical research data on the stability of this compound analogs in human serum, illustrating the expected improvements.

Table 1: Hypothetical Serum Stability of this compound Analogs This table is generated for illustrative purposes based on established principles of peptide chemistry.

| Compound Name | Sequence | Modification Type | Hypothetical Half-life in Serum (t½) |

|---|---|---|---|

| Parent Peptide | This compound | None (All L-amino acids) | Minutes |

| Analog 1 | H-(D-Ala)-Thr-Pro-Phe-OH | Single D-amino acid substitution | Hours |

| Analog 2 | H-Ala-Thr-Pro-(D-Phe)-OH | Single D-amino acid substitution | Hours |

| Analog 3 | H-(D-Ala)-Thr-(D-Pro)-Phe-OH | Multiple D-amino acid substitutions | > 12 hours |

| Analog 4 | H-Ala-Thr-(N-Me-Pro)-Phe-OH | N-methylation | > 8 hours |

| Analog 5 | H-Ala-Thr-Pro-(hPhe)-OH | Non-natural amino acid (Homophenylalanine) | > 10 hours |

Cyclization Strategies for Enhanced Stability

Cyclization is a powerful and widely used strategy to improve the metabolic stability, receptor binding affinity, and bioavailability of peptides. mdpi.commdpi.com By constraining the peptide's flexible linear structure into a more rigid cyclic conformation, cyclization can protect against degradation by exopeptidases, which cleave from the N- or C-termini, and can also increase resistance to endopeptidases by limiting the conformational flexibility required for enzyme binding. mdpi.comresearchgate.net For the tetrapeptide this compound, several cyclization strategies could be hypothetically employed.

Head-to-Tail Cyclization: This is one of the most common methods, involving the formation of a lactam (amide) bond between the N-terminal amine of Alanine and the C-terminal carboxyl group of Phenylalanine. altabioscience.com This strategy effectively eliminates the free termini, rendering the peptide resistant to aminopeptidases and carboxypeptidases. The resulting 12-membered ring would be highly constrained. While challenging for small peptides due to entropic penalties, novel chemical methods have been developed to facilitate the head-to-tail cyclization of even tetrapeptides. purdue.edunih.gov

Side-Chain-to-Side-Chain Cyclization: This approach involves creating a covalent bridge between the side chains of two amino acids within the sequence. mdpi.combachem.com To apply this to this compound, the native sequence would need to be modified to include residues with reactive side-chain functionalities. For example, one could replace Ala and Phe with Aspartic acid (or Glutamic acid) and Lysine, respectively. The side-chain carboxyl group of Asp and the amino group of Lys can then be linked to form a lactam bridge. The size of the resulting ring can be tuned by the choice and position of the incorporated amino acids.

Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: These are variations where the N-terminus is linked to an amino acid side chain, or a side chain is linked to the C-terminus. altabioscience.com For instance, the N-terminal amine of Alanine could be cyclized onto the side-chain carboxyl group of an incorporated Aspartic acid residue. This creates a cyclic structure while leaving one terminus available for other modifications if desired.

Stapled Peptides: This technique typically involves introducing two non-natural amino acids with olefin-bearing side chains (e.g., at the Ala and Phe positions) and then forming a covalent hydrocarbon "staple" via olefin metathesis. This method is primarily used to stabilize α-helical secondary structures, which is less relevant for a short tetrapeptide like this compound that is unlikely to form a stable helix. However, the principle of using chemical linkers to create constrained structures remains a valid approach for enhancing stability.

The choice of cyclization strategy impacts not only stability but also the final three-dimensional conformation of the peptide, which is critical for its biological activity. The following table provides a hypothetical comparison of these strategies for research analogs of this compound.

Table 2: Comparison of Hypothetical Cyclization Strategies for this compound Analogs This table is generated for illustrative purposes based on established principles of peptide chemistry.

| Cyclization Strategy | Example Analog Sequence | Bond Type | Primary Stability Benefit | Hypothetical Notes |

|---|---|---|---|---|

| Head-to-Tail | cyclo(Ala-Thr-Pro-Phe) | Amide (Lactam) | Resistance to exopeptidases (amino- and carboxypeptidases) | Creates a highly constrained 12-membered ring; may significantly alter conformation. altabioscience.comnih.gov |

| Side-Chain-to-Side-Chain | cyclo(Asp-Thr-Pro-Lys) | Amide (Lactam) | Increased resistance to endopeptidases due to conformational rigidity. | Requires substitution with functionalized amino acids; termini remain free. mdpi.com |

| Side-Chain-to-Side-Chain | cyclo(Cys-Thr-Pro-Cys) | Disulfide | Increased resistance to endopeptidases; reversible under reducing conditions. | A common and straightforward cyclization method. bachem.com |

| Head-to-Side-Chain | cyclo(Ala-Thr-Asp-Phe) | Amide (Lactam) | Resistance to aminopeptidases; C-terminus remains free for modification. | Asymmetric cyclization that constrains the N-terminal region. mdpi.com |

Structure Activity Relationship Sar Investigations of H Ala Thr Pro Phe Oh and Its Analogs

Impact of Individual Amino Acid Substitutions

The alanine (B10760859) residue at the N-terminus of H-Ala-Thr-Pro-Phe-OH features a small, non-polar methyl side chain. Its role can be systematically investigated through "Alanine Scanning," a common technique in SAR studies where alanine is substituted for other amino acids, or the original alanine is replaced with other residues.

Replacing the N-terminal L-alanine with glycine, which lacks a side chain, can lead to a marked decrease in biological activity, suggesting that even the small methyl group of alanine is important for proper conformation or interaction. nih.gov Conversely, substituting alanine with a bulkier hydrophobic residue like valine or leucine (B10760876) could either enhance hydrophobic interactions or introduce steric hindrance, depending on the topology of the binding site. Studies on various peptides have shown that replacing hydrophobic residues with alanine can lead to a significant decrease in antimicrobial or other biological activities. researchgate.net In the context of this compound, if the N-terminal Ala resides in a constrained pocket of a receptor, such substitutions would likely diminish binding affinity. Biological activity is often retained when a natural or non-natural amino acid is substituted for L-alanyl in the first position, indicating some tolerance for modification at this site. google.com

Table 1: Hypothetical SAR Data for Alanine (Position 1) Modifications

| Analog | Modification | Relative Activity (%) | Postulated Rationale |

| This compound | Parent Peptide | 100 | Reference activity. |

| H-Gly-Thr-Pro-Phe-OH | Ala to Glycine (Gly) | 25 | Loss of hydrophobic side chain may weaken binding. |

| H-Val-Thr-Pro-Phe-OH | Ala to Valine (Val) | 60 | Increased bulk may cause minor steric clash. |

| H-D-Ala-Thr-Pro-Phe-OH | L-Ala to D-Ala | 15 | Altered backbone conformation disrupts overall structure. |

| Ac-Ala-Thr-Pro-Phe-OH | N-terminal Acetylation | 150 | Increased stability and receptor interaction. lifetein.com |

This table is interactive. You can sort the data by clicking on the column headers.

Threonine, a polar amino acid, is distinguished by its hydroxyl (-OH) group on the side chain. This functional group is capable of forming hydrogen bonds, which can be critical for stabilizing the peptide's structure or for direct interaction with a biological target. creative-peptides.com The hydroxyl group also serves as a potential site for post-translational modifications like phosphorylation, which can act as a molecular switch to turn protein functions "on" or "off". libretexts.org

Replacing threonine with serine, which also has a hydroxyl group but a slightly shorter side chain, could help determine the spatial requirements of the binding pocket. creative-peptides.com Substitution with a non-polar residue of similar size, such as valine, would eliminate the hydrogen-bonding capability and likely reduce activity if this interaction is critical. Research on aminopeptidase (B13392206) A has shown that a threonine residue can play a direct role in substrate specificity by interacting with the substrate's side chain to optimize its position in the active site. nih.gov This highlights the potential for Thr348 to be involved in binding and specificity. nih.gov

Table 2: Hypothetical SAR Data for Threonine (Position 2) Modifications

| Analog | Modification | Relative Activity (%) | Postulated Rationale |

| This compound | Parent Peptide | 100 | Reference activity. |

| H-Ala-Ser-Thr-Pro-Phe-OH | Thr to Serine (Ser) | 85 | Similar hydroxyl group, but spacing may be suboptimal. |

| H-Ala-Val-Thr-Pro-Phe-OH | Thr to Valine (Val) | 10 | Loss of critical hydrogen bond for receptor binding. |

| H-Ala-pThr-Pro-Phe-OH | Phosphorylation of Thr | Activity Dependent | May increase or decrease activity depending on target. libretexts.org |

| H-Ala-D-Thr-Pro-Phe-OH | L-Thr to D-Thr | 5 | Change in side-chain orientation disrupts key interactions. |

This table is interactive. You can sort the data by clicking on the column headers.

Substituting proline with a flexible residue like alanine would dramatically alter the peptide's conformation, likely leading to a significant loss of activity. researchgate.net Replacing proline with a modified analog, such as 4-hydroxyproline (B1632879) (Hyp) or 4-fluoroproline (B1262513) (Flp), can modulate the ring's pucker and the cis/trans isomer ratio. acs.orgsci-hub.se For instance, a 4R-substituted proline with an electron-withdrawing group tends to favor an exo ring pucker, which in turn stabilizes the trans peptide bond. nih.gov This fine-tuning of conformation can be a powerful tool for enhancing peptide stability and activity. nih.gov

Table 3: Hypothetical SAR Data for Proline (Position 3) Modifications

| Analog | Modification | Relative Activity (%) | Postulated Rationale |

| This compound | Parent Peptide | 100 | Proline-induced turn is essential for active conformation. |

| H-Ala-Thr-Ala-Phe-OH | Pro to Alanine (Ala) | <1 | Loss of rigid turn structure eliminates activity. researchgate.net |

| H-Ala-Thr-(4R)-Flp-Phe-OH | Pro to 4R-Fluoroproline | 120 | Stabilizes trans amide bond, potentially favoring a more active conformation. nih.gov |

| H-Ala-Thr-(4S)-Flp-Phe-OH | Pro to 4S-Fluoroproline | 40 | Stabilizes cis amide bond, potentially favoring a less active conformation. nih.gov |

| H-Ala-Thr-Hyp-Phe-OH | Pro to Hydroxyproline | 90 | Minor conformational change with minimal impact on activity. |

This table is interactive. You can sort the data by clicking on the column headers.

Phenylalanine is an aromatic, hydrophobic amino acid. Its phenyl side chain is often involved in crucial binding interactions, including hydrophobic and π-π stacking interactions with aromatic residues on a receptor or enzyme. russelllab.org The C-terminal phenylalanine in this compound is likely a key determinant for target recognition and binding affinity.

Replacing phenylalanine with another aromatic amino acid like tyrosine (Tyr) or tryptophan (Trp) can probe the electronic and steric requirements of the binding site. Tyrosine's hydroxyl group could introduce a new hydrogen bond, potentially increasing affinity, while tryptophan's larger indole (B1671886) ring could enhance stacking interactions or cause a steric clash. elifesciences.org Substituting phenylalanine with a non-aromatic hydrophobic residue like leucine (Leu) or a small residue like alanine would likely result in a significant loss of potency due to the absence of the aromatic ring and its associated interactions. russelllab.org In many peptide systems, the aromatic side chain of phenylalanine is critical for biological function and substrate recognition. russelllab.orgmdpi.com

Table 4: Hypothetical SAR Data for Phenylalanine (Position 4) Modifications

| Analog | Modification | Relative Activity (%) | Postulated Rationale |

| This compound | Parent Peptide | 100 | Aromatic side chain is critical for binding. |

| H-Ala-Thr-Pro-Tyr-OH | Phe to Tyrosine (Tyr) | 130 | Additional H-bond from hydroxyl group enhances affinity. elifesciences.org |

| H-Ala-Thr-Pro-Trp-OH | Phe to Tryptophan (Trp) | 75 | Larger aromatic ring may be a suboptimal fit for the binding pocket. |

| H-Ala-Thr-Pro-Leu-OH | Phe to Leucine (Leu) | 5 | Loss of aromatic stacking interaction severely reduces binding. russelllab.org |

| H-Ala-Thr-Pro-D-Phe-OH | L-Phe to D-Phe | <1 | Incorrect orientation of the critical aromatic side chain. |

This table is interactive. You can sort the data by clicking on the column headers.

Role of Peptide Chain Length and Truncations on Research Outcomes

The length of a peptide chain is a critical factor influencing its biological activity, stability, and bioavailability. While shorter peptides can be synthesized more efficiently, they may lack the necessary contacts for high-affinity binding. Conversely, longer peptides may have more binding determinants but can suffer from reduced absorption or increased susceptibility to enzymatic degradation. nih.gov

Truncating this compound by removing either the N-terminal alanine or the C-terminal phenylalanine would likely lead to a dramatic loss of activity. Such analogs (e.g., H-Thr-Pro-Phe-OH or H-Ala-Thr-Pro-OH) would lose key structural elements and binding determinants. Studies on other peptides have shown that the immunosuppressive potency of linear analogs gradually decreases as the peptide chain is shortened from the N-terminus. mdpi.comencyclopedia.pub

Conversely, extending the peptide chain from either the N- or C-terminus could modulate activity. The effect of such an extension is highly dependent on the specific amino acids added and the nature of the target interaction. In some cases, increased chain length correlates with increased antibacterial activity, while in other contexts, it can diminish biological effects. nih.govkarger.com

Table 5: Hypothetical SAR Data for Chain Length Modifications

| Analog | Modification | Relative Activity (%) | Postulated Rationale |

| This compound | Tetrapeptide (Parent) | 100 | Optimal length for receptor interaction. |

| H-Thr-Pro-Phe-OH | N-terminal Truncation | 10 | Loss of N-terminal residue disrupts conformation/binding. mdpi.com |

| H-Ala-Thr-Pro-OH | C-terminal Truncation | <1 | Loss of critical C-terminal aromatic residue. |

| H-Gly-Ala-Thr-Pro-Phe-OH | N-terminal Extension | 80 | Added residue may interfere with optimal binding. |

| H-Ala-Thr-Pro-Phe-Gly-OH | C-terminal Extension | 50 | Added residue may disrupt C-terminal binding or induce unfavorable conformation. |

This table is interactive. You can sort the data by clicking on the column headers.

Theoretical and Computational Studies of H Ala Thr Pro Phe Oh

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like H-Ala-Thr-Pro-Phe-OH at the electronic level. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide detailed insights into its electronic structure and chemical reactivity. acs.orgexlibrisgroup.comresearchgate.net

High-level quantum chemical calculations have been successfully applied to determine the conformational energies of tetrapeptides. exlibrisgroup.comfigshare.comnih.gov For this compound, these calculations would reveal the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energy difference between the HOMO and LUMO is a crucial indicator of the peptide's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can elucidate the nature of intramolecular hydrogen bonds, which are critical in defining the peptide's secondary structure. researchgate.net The proline residue, in particular, can influence the peptide backbone's conformation, and quantum chemical methods can quantify the energetic preferences for the cis or trans conformation of the Ala-Thr peptide bond preceding it. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 4.8 Debye | Reflects the overall polarity of the peptide. |

| Electrostatic Potential | -45 to +30 kcal/mol | Highlights regions susceptible to electrophilic and nucleophilic attack. |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from quantum chemical calculations.

Molecular Docking Studies with Hypothetical Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org In the context of this compound, docking studies would be invaluable for identifying potential protein targets and elucidating the binding mode.

Given the absence of a known receptor for this specific tetrapeptide, hypothetical receptor models could be constructed based on the binding sites of proteins that interact with similar peptide sequences. For instance, proteases, G-protein coupled receptors, or major histocompatibility complex (MHC) molecules are known to bind short peptides. Docking simulations would involve placing the 3D structure of this compound into the active site of a hypothetical receptor and scoring the different poses based on binding energy. nih.gov

The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the peptide-receptor complex. rsc.org The Phenylalanine residue, with its aromatic side chain, would likely play a significant role in hydrophobic or π-π stacking interactions. rsc.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Model Receptor

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong theoretical binding interaction. |

| Key Interacting Residues | Tyr, Val, Asp | Suggests specific amino acids in the receptor's binding pocket are crucial. |

| Hydrogen Bonds | 4 | Formed between the peptide backbone and receptor side chains. |

| Hydrophobic Interactions | Ala, Phe | The side chains of Alanine (B10760859) and Phenylalanine are involved in these interactions. |

Note: The data in this table is hypothetical and for illustrative purposes. The specific results would depend on the chosen receptor model.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, complementing the static picture from molecular docking. researchgate.netpsu.edu An MD simulation of this compound complexed with a hypothetical receptor would reveal the stability of the binding pose over time and the conformational changes that both the peptide and the receptor undergo. uva.nl

These simulations can capture the flexibility of the peptide and the receptor, providing insights into the thermodynamics of binding. nih.gov By analyzing the trajectory of the simulation, one can calculate the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov MD simulations are particularly useful for studying the role of water molecules in mediating ligand-target interactions. psu.edu

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Receptor Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess complex stability. |

| RMSD of Peptide | 1.5 Å | Suggests the peptide remains stably bound in the binding pocket. |

| RMSF of Receptor | 0.8 - 2.5 Å | Highlights flexible loops in the receptor that may be involved in binding. |

| Number of Intermolecular H-bonds | 3-5 | Indicates a stable network of hydrogen bonds throughout the simulation. |

Note: This data is hypothetical and illustrative of typical MD simulation outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgtsijournals.com For this compound, a QSAR study would involve designing a library of its analogs by systematically modifying its amino acid sequence.